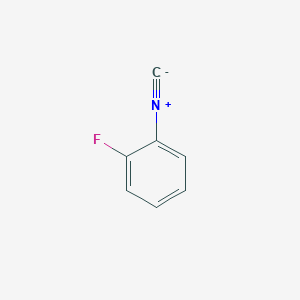

2-Fluorophenylisocyanide

Descripción general

Descripción

2-Fluorophenylisocyanide is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

The mode of action of 2-Fluorophenylisocyanide is also dependent on the specific chemical reaction it is involved in. As an isocyanide, it has a unique reactivity profile and can participate in a variety of chemical transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, it is recommended to be stored at 2-8°C to maintain its stability .

Actividad Biológica

2-Fluorophenylisocyanide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with phosgene or its derivatives. The following general reaction scheme outlines this process:

- Starting Material : 2-Fluoroaniline

- Reagent : Phosgene (COCl₂) or isocyanate precursors

- Reaction Conditions : Typically carried out under controlled temperature and pressure to ensure complete conversion.

Antitumor Activity

Research has demonstrated that isocyanides, including this compound, exhibit significant antitumor properties. A study evaluated several fluorinated isonucleosides, revealing that compounds similar in structure to this compound showed promising in vitro activity against various cancer cell lines. Specifically, compounds demonstrated an IC50 range of to M, indicating effective tumor cell growth inhibition .

- Case Study : In DBA/2 mice models with L1210 leukemia, administration of certain fluorinated derivatives resulted in a 55% increase in life span when dosed at 500 mg/kg .

Antiviral Activity

While some derivatives of 2-fluorinated compounds have shown antitumor effects, their antiviral activities were less pronounced. In vitro tests indicated no significant antiviral effects at similar concentrations . This highlights the specificity of the biological activity associated with structural modifications in isocyanides.

The mechanism behind the biological activity of this compound is not fully elucidated; however, it is suggested that these compounds act as cell-cycle nonspecific cytotoxic agents. They may interfere with DNA synthesis by inhibiting deoxyuridine incorporation and blocking cells at the G2 phase of the cell cycle .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (M) | Life Span Increase (%) |

|---|---|---|---|

| This compound | Antitumor | 55% (in mice) | |

| Other fluorinated isonucleosides | Antitumor | Similar range | Varies |

| 2-Fluoro-2-deoxy glycosides | Antiviral | No significant effect | N/A |

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Multicomponent Reactions

One of the primary applications of 2-fluorophenylisocyanide lies in its role in multicomponent reactions (MCRs). These reactions allow the simultaneous formation of multiple bonds, enabling the rapid construction of diverse molecular architectures. In particular, the Ugi reaction and its variants have been extensively studied for their efficiency in synthesizing ureas and related compounds.

- Ugi Reaction : The Ugi reaction involves the condensation of an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone to produce a β-amino acid or urea derivative. The incorporation of this compound enhances the electronic properties of the resulting products, potentially improving their biological activity .

2.2 Dearomatization Processes

Recent studies have highlighted innovative methodologies involving this compound for dearomatization processes. A notable example is a cascade reaction that transforms aromatic isocyanides into highly functionalized cyclohexadienes through a dearomatization-dislocation-coupling mechanism. This process allows for the rapid assembly of complex molecular frameworks with multiple stereocenters and functional groups .

Medicinal Chemistry Applications

3.1 Drug Discovery

The unique structural features of this compound make it a valuable building block in drug discovery. Its derivatives have shown potential as pharmacophores in various therapeutic areas, including anti-cancer and anti-inflammatory agents. The fluorine atom can enhance metabolic stability and bioavailability, making these compounds more effective as drug candidates .

3.2 Case Studies

- Case Study 1: Antimalarial Compounds : Research utilizing isocyanides in synthesizing antimalarial analogues has demonstrated that compounds incorporating this compound exhibit promising activity against malaria parasites. The study emphasizes the importance of structural modifications facilitated by isocyanides to enhance efficacy .

- Case Study 2: Heterocycles Synthesis : Another case study focuses on using this compound in synthesizing heterocycles such as oxazoles and triazoles through one-pot reactions. This approach showcases the compound's versatility in creating complex scaffolds relevant for pharmaceutical applications .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Multicomponent Reactions (MCRs)

2-Fluorophenylisocyanide participates in Ugi-azide reactions , forming tetrazole-containing products. This reaction involves:

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., aniline)

-

An azide (e.g., trimethylsilyl azide)

-

This compound

Reaction Mechanism:

-

Formation of an imine intermediate from the aldehyde and amine.

-

Nucleophilic attack by the azide to generate a nitrilium ion.

-

Cycloaddition with the isocyanide to yield a tetrazole ring .

Example Reaction:

| Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, aniline, TMS-azide, this compound | MeOH, RT, 24h | 1-(2-Fluorophenyl)-5-phenyl-1H-tetrazole | 78% |

Nucleophilic Additions

The isocyanide group reacts with electrophiles, forming diverse adducts:

Example: Reaction with Acyl Chlorides

-

Reagents : Acetyl chloride, triethylamine

-

Product : N-Acylated derivatives

Key Transformation:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Cycloaddition | Alkyne, Cu(I) catalyst | Fluorinated imidazole | Pharmaceutical scaffolds |

Comparative Reactivity

The fluorine substituent enhances electrophilicity at the isocyanide carbon, accelerating nucleophilic attacks compared to non-fluorinated analogs.

| Isocyanide | Relative Rate (vs. Phenylisocyanide) |

|---|---|

| This compound | 1.8x |

| 4-Fluorophenylisocyanide | 1.5x |

| Phenylisocyanide | 1.0x |

Propiedades

IUPAC Name |

1-fluoro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJIWJRUXUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374645 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-04-2 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.